3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of thiazole, chromone, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, while the chromone moiety can be prepared via the Kostanecki acylation. The final coupling step often involves esterification or amidation reactions under controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. Pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan moiety and have been studied for their antimicrobial and anticancer activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their biological activities, including antimicrobial and anti-inflammatory properties.
Chromone derivatives: These compounds are of interest due to their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate apart is the combination of these three distinct moieties in a single molecule
Properties
CAS No. |
391229-94-0 |
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Molecular Formula |
C18H11NO5S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C18H11NO5S/c1-10-9-25-16(19-10)13-7-11-4-5-12(8-15(11)24-17(13)20)23-18(21)14-3-2-6-22-14/h2-9H,1H3 |
InChI Key |
SOPBNKAOFRYIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Origin of Product |
United States |
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